![molecular formula C18H18N4O3 B6057500 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide](/img/structure/B6057500.png)
2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, also known as EHA, is a chemical compound that has been studied extensively for its potential application in various scientific research fields. EHA is a hydrazone derivative that has been synthesized through a multi-step process involving the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-(1H-benzimidazol-1-yl)acetohydrazide. In
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA synthesis and cell division. 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to inhibit the activity of acetylcholinesterase through a competitive inhibition mechanism.
Biochemical and Physiological Effects
2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. In cancer cells, 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to induce cell cycle arrest and inhibit DNA synthesis, leading to decreased cell proliferation. 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has also been shown to induce apoptosis in cancer cells through the activation of various apoptotic pathways. In addition, 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide in lab experiments is its potent cytotoxicity against various cancer cell lines, making it a potential candidate for cancer treatment. 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide also exhibits significant antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide in lab experiments is its potential toxicity, which can limit its application in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide. One direction is the development of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide derivatives with improved potency and selectivity. Another direction is the investigation of the mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide in more detail to better understand its potential as a cancer treatment and antimicrobial agent. Additionally, the potential application of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide as an enzyme inhibitor for the treatment of Alzheimer's disease warrants further investigation.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide involves a multi-step process that starts with the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-(1H-benzimidazol-1-yl)acetohydrazide in the presence of acetic acid and ethanol. The resulting intermediate is then subjected to a cyclization reaction with the addition of hydrochloric acid to produce the final product, 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide. The purity of the synthesized 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide can be confirmed through various analytical techniques such as melting point determination, elemental analysis, and NMR spectroscopy.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been studied extensively for its potential application in various scientific research fields such as cancer treatment, antimicrobial activity, and enzyme inhibition. In cancer treatment, 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to exhibit potent cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and leukemia. 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has also been shown to have significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, 2-(1H-benzimidazol-1-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been studied for its potential as an enzyme inhibitor, specifically as an inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-25-16-9-5-6-13(18(16)24)10-20-21-17(23)11-22-12-19-14-7-3-4-8-15(14)22/h3-10,12,24H,2,11H2,1H3,(H,21,23)/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMFLOKWTUTSAC-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N\NC(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzimidazol-1-yl)-N-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.